![molecular formula C19H30N2O3 B2460887 Methyl 4-(((3r,5r,7r)-adamantane-1-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1235084-65-7](/img/structure/B2460887.png)
Methyl 4-(((3r,5r,7r)-adamantane-1-carboxamido)methyl)piperidine-1-carboxylate
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Overview
Description
“Methyl 4-(((3r,5r,7r)-adamantane-1-carboxamido)methyl)piperidine-1-carboxylate” is an organic compound . It is widely used as an anti-inflammatory drug and immunomodulator .
Synthesis Analysis
The synthesis of this compound can be achieved through specific synthetic routes and chemical reactions . The specific steps can be found in relevant literature or patents .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes an adamantane structure, a piperidine ring, and carboxamide and carboxylate functionalities .Physical And Chemical Properties Analysis
This compound has the following properties :Scientific Research Applications
Synthesis and Chemical Properties
Convergent Synthesis for Adamantane Derivatives : A study detailed a scalable process for synthesizing adamantane derivatives, highlighting the method's efficiency in rapidly delivering materials for development. This research underscores the compound's role in facilitating the preparation of active pharmaceutical ingredients (APIs) with high purity at the kilogram scale, demonstrating its significance in drug development processes (Becker et al., 2008).
Electrochemical Synthesis : Another study focused on the electrochemical synthesis of Methyl-3,5,7-trifluoroadamantane-1-carboxylate, a key intermediate for the synthesis of trifluoroamantadine, by the electrochemical fluorination of methyl adamantane-1-carboxylate. This work demonstrates the compound's utility in synthesizing medically relevant molecules through innovative chemical processes (Monoi & Hara, 2012).
Pharmaceutical Applications
Antimicrobial and Anti-Proliferative Activities : Research has explored the synthesis of novel adamantyl derivatives, including those related to Methyl 4-(((3r,5r,7r)-adamantane-1-carboxamido)methyl)piperidine-1-carboxylate, and their antimicrobial and anti-proliferative activities. Such studies reveal the potential of adamantane derivatives in developing new antibacterial and anticancer agents, offering insights into their broad spectrum of biological activities (Al-Mutairi et al., 2019).
Anti-Influenza Activity : The protective effect of related compounds against influenza virus infection in mice has been documented. These studies suggest the potential of adamantane derivatives in antiviral therapies, specifically targeting influenza viruses, and highlight their mechanism of action in inhibiting virus growth (Lindh & Forbes, 1966).
Material Science Applications
- Synthesis of Polyamides Containing Adamantyl Moieties : Research on the synthesis of new polyamides incorporating adamantyl and diamantyl groups showcases the application of adamantane derivatives in materials science. These polyamides exhibit high thermal stability and mechanical strength, indicating their potential for advanced materials applications (Chern et al., 1998).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-[(adamantane-1-carbonylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-24-18(23)21-4-2-13(3-5-21)12-20-17(22)19-9-14-6-15(10-19)8-16(7-14)11-19/h13-16H,2-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUYNSNKLQFVIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(adamantan-1-yl)formamido]methyl}piperidine-1-carboxylate |
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